molecular formula C22H29N3O7 B10821040 propan-2-yl (2S)-6-diazo-2-[[2,2-dimethylpropanoyloxy(phenyl)methoxy]carbonylamino]-5-oxohexanoate

propan-2-yl (2S)-6-diazo-2-[[2,2-dimethylpropanoyloxy(phenyl)methoxy]carbonylamino]-5-oxohexanoate

Cat. No. B10821040
M. Wt: 447.5 g/mol
InChI Key: QQIBFRQTTLIECS-KKFHFHRHSA-N
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Description

JHU395 is a novel glutamine antagonist prodrug designed to target and inhibit glutamine metabolism in tumor cells. It is particularly effective against malignant peripheral nerve sheath tumors and medulloblastomas. The compound is engineered to be orally bioavailable and stable in plasma, allowing it to circulate inertly until it reaches target tissues where it releases the active glutamine antagonist.

Preparation Methods

JHU395 is synthesized by modifying the naturally occurring glutamine antagonist 6-diazo-5-oxo-l-norleucine (DON). The synthesis involves adding two pro-moieties to increase its lipophilicity and brain penetration. The resulting compound, isopropyl 6-diazo-5-oxo-2-((phenyl(pivaloyloxy)methoxy)carbonyl)amino)hexanoate, is termed JHU395 . The synthetic route includes the following steps:

    Modification of DON: The addition of pro-moieties to DON to enhance its properties.

    Purification: The compound is purified to ensure stability and bioavailability.

    Formulation: The final product is formulated for oral administration.

Chemical Reactions Analysis

JHU395 undergoes several types of chemical reactions, primarily focusing on its role as a glutamine antagonist:

Scientific Research Applications

JHU395 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: JHU395 is used as a tool to study glutamine metabolism and its role in cancer cell proliferation.

    Biology: The compound helps in understanding the metabolic pathways involving glutamine in various biological systems.

    Medicine: JHU395 has shown significant antitumor activity in preclinical models of malignant peripheral nerve sheath tumors and medulloblastomas. .

    Industry: The compound’s unique properties make it valuable for developing new cancer treatments and studying metabolic pathways.

Mechanism of Action

JHU395 exerts its effects by inhibiting glutamine metabolism in tumor cells. The compound is designed to be stable in plasma and circulate inertly until it reaches target tissues. Once in the target tissues, JHU395 releases the active glutamine antagonist, which inhibits glutamine utilization by tumor cells. This inhibition affects multiple biosynthetic processes, including nucleotide synthesis, and leads to the suppression of tumor growth .

Comparison with Similar Compounds

JHU395 is unique compared to other glutamine antagonists due to its enhanced lipophilicity and brain penetration. Similar compounds include:

    6-diazo-5-oxo-l-norleucine (DON): The parent compound of JHU395, which has lower lipophilicity and brain penetration.

    Pro-905: A novel purine antimetabolite that combines with glutamine amidotransferase inhibition to suppress tumor growth.

JHU395 stands out due to its ability to deliver active glutamine antagonists preferentially to nervous tissue, resulting in less gastrointestinal toxicity and higher efficacy in targeting tumor cells .

properties

Molecular Formula

C22H29N3O7

Molecular Weight

447.5 g/mol

IUPAC Name

propan-2-yl (2S)-6-diazo-2-[[2,2-dimethylpropanoyloxy(phenyl)methoxy]carbonylamino]-5-oxohexanoate

InChI

InChI=1S/C22H29N3O7/c1-14(2)30-18(27)17(12-11-16(26)13-24-23)25-21(29)32-19(15-9-7-6-8-10-15)31-20(28)22(3,4)5/h6-10,13-14,17,19H,11-12H2,1-5H3,(H,25,29)/t17-,19?/m0/s1

InChI Key

QQIBFRQTTLIECS-KKFHFHRHSA-N

Isomeric SMILES

CC(C)OC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)OC(C1=CC=CC=C1)OC(=O)C(C)(C)C

Canonical SMILES

CC(C)OC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)OC(C1=CC=CC=C1)OC(=O)C(C)(C)C

Origin of Product

United States

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